Product packaging for 3,6,9-trimethyl-2,7-dioxo-2H,3H,3aH,4H,5H,7H,9aH,9bH-azuleno[4,5-b]furan-4-yl acetate(Cat. No.:CAS No. 5989-43-5)

3,6,9-trimethyl-2,7-dioxo-2H,3H,3aH,4H,5H,7H,9aH,9bH-azuleno[4,5-b]furan-4-yl acetate

Cat. No.: B12303738
CAS No.: 5989-43-5
M. Wt: 304.34 g/mol
InChI Key: QONYNSMAVSRIRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Matricarin is a sesquiterpene lactone compound found in plants of the Matricaria genus, such as Matricaria chamomilla L. (German chamomile). This compound is of significant interest in phytochemical and pharmacological research due to its role as a biosynthetic precursor to other active metabolites, including chamazulene, which contributes to the anti-inflammatory properties of chamomile essential oil . Researchers value Matricarin for its potential bioactivities. Studies on chamomile extracts, which contain Matricarin, have demonstrated notable anti-inflammatory effects in vivo, such as inhibition of carrageenan-induced paw edema, and have shown cytotoxic effects against various cancer cell lines, including human lung adenocarcinoma (A549) and human hepatocellular carcinoma (HepG2) . The mechanism of action for sesquiterpene lactones like Matricarin often involves the modulation of key inflammatory pathways, including the inhibition of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and interference with the NF-κB signaling pathway . Furthermore, molecular docking studies suggest that related phytochemicals in chamomile exhibit affinity for neurological targets such as the GABA_A receptor, indicating potential for research into neuropharmacological applications . This product is intended for laboratory research purposes only and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H20O5 B12303738 3,6,9-trimethyl-2,7-dioxo-2H,3H,3aH,4H,5H,7H,9aH,9bH-azuleno[4,5-b]furan-4-yl acetate CAS No. 5989-43-5

Properties

CAS No.

5989-43-5

Molecular Formula

C17H20O5

Molecular Weight

304.34 g/mol

IUPAC Name

(3,6,9-trimethyl-2,7-dioxo-3,3a,4,5,9a,9b-hexahydroazuleno[4,5-b]furan-4-yl) acetate

InChI

InChI=1S/C17H20O5/c1-7-5-11(19)13-8(2)6-12(21-10(4)18)15-9(3)17(20)22-16(15)14(7)13/h5,9,12,14-16H,6H2,1-4H3

InChI Key

QONYNSMAVSRIRD-UHFFFAOYSA-N

Isomeric SMILES

C[C@H]1[C@@H]2[C@H](CC(=C3[C@@H]([C@H]2OC1=O)C(=CC3=O)C)C)OC(=O)C

Canonical SMILES

CC1C2C(CC(=C3C(C2OC1=O)C(=CC3=O)C)C)OC(=O)C

melting_point

193 - 195 °C

physical_description

Solid

Origin of Product

United States

Natural Occurrence and Biosynthetic Pathways of Matricarin

Phytogeographical Distribution and Botanical Sources

Matricarin is primarily found in plants belonging to the Asteraceae family, which is one of the largest families of flowering plants with a wide global distribution. botanical-dermatology-database.info Its presence has been documented in several genera within this family.

Prevalence in Matricaria chamomilla (German Chamomile)

Matricaria chamomilla L., commonly known as German chamomile, is a well-established source of matricarin. ontosight.ainih.govaltmedrev.com This annual plant is native to temperate regions of Europe and Western Asia and is widely cultivated globally for its medicinal properties. nih.govmdpi.com Matricarin is considered a key constituent of M. chamomilla flowers. ontosight.aialtmedrev.com Along with other sesquiterpene lactones like matricin (B150360) (which converts to chamazulene (B1668570) upon steam distillation), matricarin contributes to the plant's chemical profile. altmedrev.comcir-safety.orgresearchgate.net

Identification in Achillea Species

Matricarin has also been identified in various species of the genus Achillea, commonly known as yarrow. cabidigitallibrary.orgsemanticscholar.orgmdpi.comljmu.ac.uk Achillea millefolium L., a widespread perennial herb in the Asteraceae family, is known to contain matricarin derivatives, such as desacetylmatricarin. cabidigitallibrary.orgsemanticscholar.orgfrontiersin.orgmolbase.com Research using techniques like liquid chromatography-mass spectrometry (LC-MS) has facilitated the characterization of matricarin-type guaianolides in Achillea species. cabidigitallibrary.orgsemanticscholar.org

Detection in Other Genera of the Asteraceae Family (e.g., Taraxacum, Artemisia)

Beyond Matricaria and Achillea, matricarin or its derivatives have been detected in other genera within the Asteraceae family. These include Artemisia and Taraxacum. uaiasi.roscispace.com For instance, matricarin has been reported in Artemisia rutifolia. nih.govplantaedb.com The presence of sesquiterpene lactones, including those of the matricarin type, is a common feature across various Asteraceae species, contributing to their chemotaxonomic profiles and biological activities. semanticscholar.orguaiasi.ro

Here is a table summarizing some botanical sources of Matricarin:

Botanical SourceFamilyCommon NameReference
Matricaria chamomillaAsteraceaeGerman Chamomile ontosight.ainih.govaltmedrev.com
Achillea millefoliumAsteraceaeCommon Yarrow cabidigitallibrary.orgsemanticscholar.orgfrontiersin.org
Achillea erba-rotta subsp. moschataAsteraceaeMusk Yarrow mdpi.com
Artemisia rutifoliaAsteraceae- nih.govplantaedb.com
Taraxacum officinaleAsteraceaeDandelion uaiasi.roscispace.comd-nb.info

Elucidation of Matricarin Biosynthesis

The biosynthesis of sesquiterpene lactones like matricarin in plants is a complex process that primarily involves the mevalonate (B85504) (MVA) pathway. researchgate.netethz.chscielo.br

Role of the Mevalonate Pathway in Sesquiterpene Formation

The mevalonate pathway is a crucial metabolic route in the cytosol of plant cells responsible for the production of isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP), the fundamental five-carbon building blocks of isoprenoids. ethz.chscielo.brwikipedia.orggenome.jp While the methylerythritol phosphate (B84403) (MEP) pathway in plastids also produces IPP and DMAPP, the MVA pathway is generally considered the main source of precursors for sesquiterpenes. ethz.chgenome.jpnih.gov The genes involved in the MVA pathway, such as those encoding acetyl-CoA C-acetyltransferase (AACT), HMG-CoA reductase (HMGR), mevalonate kinase (MK), phosphomevalonate kinase (PMK), and isopentenyl diphosphate isomerase (IPPI), show significant expression in organs rich in sesquiterpenes, such as the flowers of M. chamomilla. mdpi.com

Intermediates in the Biosynthetic Cascade (e.g., Farnesyl Pyrophosphate)

The biosynthesis of sesquiterpenes, including matricarin, proceeds through the condensation of IPP and DMAPP to form geranyl pyrophosphate (GPP), followed by the addition of another IPP unit to produce farnesyl pyrophosphate (FPP). researchgate.netwikipedia.orggenome.jpresearchgate.netchegg.com FPP is a key 15-carbon intermediate and the direct precursor to all sesquiterpenes. wikipedia.orghmdb.caslideheaven.com

The proposed biosynthetic pathway for matricin (a precursor to chamazulene and structurally related to matricarin) in chamomile involves the conversion of FPP into a sesquiterpene skeleton, likely (+)-germacrene A, catalyzed by a germacrene A synthase (MrTPS3). researchgate.net Subsequent enzymatic steps, which may include cyclization, hydrogenation, hydroxylations, and acetylation, lead to the formation of compounds like costunolide (B1669451) and eventually matricin and matricarin. researchgate.netresearchgate.net Although the complete enzymatic cascade leading specifically to matricarin is not fully elucidated, it is understood to originate from FPP via the MVA pathway and involve several intermediate sesquiterpenes and modifications. researchgate.netmdpi.comresearchgate.net

Here is a simplified representation of the early steps in sesquiterpene biosynthesis via the MVA pathway:

StepReactant(s)EnzymeProduct(s)
Condensation of Acetyl-CoA2 x Acetyl-CoAAcetyl-CoA C-acetyltransferase (AACT)Acetoacetyl-CoA
Condensation with Acetyl-CoAAcetoacetyl-CoA, Acetyl-CoAHMG-CoA synthase (HMGS)HMG-CoA
Reduction of HMG-CoAHMG-CoAHMG-CoA reductase (HMGR)Mevalonate
Phosphorylation of MevalonateMevalonateMevalonate kinase (MK)Mevalonate 5-phosphate
Phosphorylation of Mevalonate 5-phosphateMevalonate 5-phosphatePhosphomevalonate kinase (PMK)Mevalonate 5-pyrophosphate
Decarboxylation of Mevalonate 5-pyrophosphateMevalonate 5-pyrophosphateDiphosphomevalonate decarboxylase (MVD)Isopentenyl diphosphate (IPP)
Isomerization of IPPIPPIPP isomerase (IPPI)Dimethylallyl diphosphate (DMAPP)
Condensation of DMAPP and IPPDMAPP, IPPPrenyltransferaseGeranyl pyrophosphate (GPP)
Condensation of GPP and IPPGPP, IPPFarnesyl pyrophosphate synthase (FPPS)Farnesyl pyrophosphate (FPP)

Note: This table illustrates the general MVA pathway leading to FPP, the precursor for sesquiterpenes. The subsequent steps from FPP to Matricarin involve specific sesquiterpene synthases and modification enzymes.

Enzymatic Activities Involved in Guaianolide Skeleton Construction (e.g., Terpene Synthases, Germacrene A Synthase)

The biosynthesis of sesquiterpenes, including guaianolides like matricarin, proceeds from the universal five-carbon precursors isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). These precursors are primarily synthesized via the mevalonate (MVA) pathway in the plant cytosol. researchgate.netnih.govcimap.res.in IPP and DMAPP are then condensed to form farnesyl diphosphate (FPP), a 15-carbon precursor for sesquiterpenes. researchgate.netnih.govcimap.res.in

The initial and often rate-limiting step in the biosynthesis of guaianolides involves the cyclization of FPP to form a germacrane (B1241064) skeleton, specifically germacrene A. This crucial reaction is catalyzed by a type of terpene synthase (TPS) known as germacrene A synthase (GAS). nih.govresearchgate.netresearchgate.netugent.benih.gov Studies in plants like Cichorium intybus (chicory), which also produces guaianolides, have confirmed the role of GAS in converting FPP to germacrene A. nih.govnih.gov Following the formation of germacrene A, a series of enzymatic modifications, including oxidations and cyclizations, leads to the diverse structures of guaianolides. researchgate.netnih.gov

Other terpene synthases are involved in the biosynthesis of different classes of terpenoids by catalyzing the conversion of prenyl diphosphates (like FPP) into various terpene skeletons through complex cyclization, rearrangement, and elimination reactions. nih.gov

Transcriptional Regulation of Biosynthetic Genes (e.g., AACT, HMGR, MK, PMK, IPPI, SQS)

The biosynthesis of terpenoids, including the precursors for sesquiterpenes, is subject to complex transcriptional regulation. The genes encoding enzymes in the upstream MVA pathway, which produces FPP, are key targets of this regulation. These enzymes include Acetyl-CoA C-acetyltransferase (AACT), 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR), Mevalonate kinase (MK), Phosphomevalonate kinase (PMK), and Isopentenyl diphosphate isomerase (IPPI). mdpi.comresearchgate.netnih.govcimap.res.in

Studies in Matricaria chamomilla have shown that the expression levels of genes involved in the MVA pathway, such as AACT, HMGR, MK, PMK, and IPPI, are higher in flowers compared to other plant organs, correlating with the higher content of total sesquiterpenes in flowers. mdpi.commdpi.com HMGR is often considered a key rate-limiting enzyme in the MVA pathway. mdpi.comresearchgate.net

Squalene (B77637) synthase (SQS) is another enzyme that utilizes FPP as a substrate, diverting it towards the biosynthesis of squalene and subsequently sterols. mdpi.comresearchgate.netnih.gov The activity and regulation of SQS can therefore influence the availability of FPP for sesquiterpene biosynthesis. mdpi.com

Transcriptional regulation of these biosynthetic genes is mediated by various transcription factors (TFs). Families of transcription factors such as WRKY, AP2/ERF, bHLH, MYB, NAC, and bZIP have been implicated in modulating the expression of genes in terpenoid biosynthetic pathways, including those in the MVA pathway and terpene synthases like GAS. mdpi.commdpi.comresearchgate.netnih.govresearchgate.net These transcription factors can bind to specific cis-elements in the promoter regions of the target genes, thereby upregulating or downregulating their transcription. nih.govresearchgate.net

Compound Names and PubChem CIDs

Compound NamePubChem CID
Matricarin3083923
Deacetylmatricarin4441
Farnesyl diphosphate445175
Germacrene A5281548
Acetyl-CoA444084
Isopentenyl diphosphate644517
Dimethylallyl diphosphate5281005
Squalene5280448

Data Table: Relative Gene Expression in M. chamomilla Organs

Based on research findings, the expression of key MVA pathway genes shows variation across different organs in Matricaria chamomilla. mdpi.commdpi.com

GeneRelative Expression (Leaves)Relative Expression (Stems)Relative Expression (Roots)Relative Expression (Flowers)
AACTHigherHigherLowerSignificantly Higher
HMGRHigherHigherLowerSignificantly Higher
MKHigherHigherLowerSignificantly Higher
PMKHigherHigherLowerSignificantly Higher
IPPIHigherHigherLowerSignificantly Higher
SQS--Higher-
GASWidely ExpressedWidely ExpressedWidely ExpressedHighly Expressed

Note: This table is a qualitative representation based on the reported relative expression levels in the source material. mdpi.commdpi.com

Isolation and Purification Methodologies for Matricarin

Extraction Techniques from Plant Biomass

The initial step in obtaining Matricarin from plant material involves extracting the desired compounds from the plant biomass. Various methods are employed, primarily relying on solvent-based approaches and, more recently, supercritical fluid extraction.

Solvent-Based Extraction Protocols

Solvent extraction is a widely used method for isolating natural products from plants, leveraging the differential solubility of compounds in various solvents. Protocols for Matricarin extraction often involve maceration or Soxhlet extraction with organic solvents of varying polarities.

For instance, dried chamomile flower heads have been subjected to extraction with dichloromethane (B109758) (DCM), with the mixture stirred for 2.5 hours. thegoodscentscompany.com Another approach for chamomile involves using 50% aqueous ethanol (B145695) extract of the flower heads. nih.gov Hexane has also been utilized for the extraction of chamomile flower heads, typically conducted at room temperature for a duration of 24 hours. uni.lu

Studies on Artemisia tridentata subsp. tridentata have employed Soxhlet extraction with 100% chloroform (B151607) to obtain a crude extract from the dried and pulverized leaf foliage. mdpi.comwikipedia.orgamazonaws.com Acetone has been used for the extraction of Achillea erba-rotta. Extracts from Achillea ligustica have been obtained using ethyl acetate (B1210297) (AcOEt) and butanol (BuOH). thegoodscentscompany.com

The choice of solvent and extraction method can influence the yield and composition of the crude extract, impacting the subsequent purification steps.

Supercritical Fluid Extraction (SFE) Applications

Supercritical Fluid Extraction (SFE), particularly using carbon dioxide (CO2), is recognized as a "green" extraction technology due to CO2's non-toxicity and ease of removal from the final product. wikipedia.orgscribd.com SFE offers the advantage of tunable selectivity by adjusting pressure and temperature.

SFE with CO2 has been applied to the extraction of chamomile flower heads. wikipedia.orguni.luuni.lu Studies have investigated the impact of different SFE conditions on the yield and composition of extracts. For example, experiments on Matricaria recutita white ray florets explored temperatures ranging from 35–55 °C and pressures from 5–9 MPa. uni.lu Another study reported optimal conditions at 250 bar and 40°C for obtaining high content of active components. uni.lu Varying yields were observed under different pressure and temperature combinations, with higher yields generally obtained at increased pressure and temperature. wikipedia.org

The addition of polar co-solvents like ethanol or methanol (B129727) to supercritical CO2 can enhance the extraction of more polar compounds, including Matricarin. wikipedia.orgresearchgate.net The presence of Matricarin has been confirmed in SFE extracts of Matricaria chamomilla white ray florets, particularly when ethanol was used as a co-solvent. wikipedia.orguni.lubionorte.org.br

Chromatographic Separation Approaches

Following the initial extraction, chromatographic techniques are essential for separating Matricarin from other co-extracted compounds and achieving the desired purity.

Column Chromatography (e.g., Flash Chromatography)

Column chromatography is a fundamental technique used for further fractionation and isolation of compounds from crude extracts. thegoodscentscompany.commdpi.comwikipedia.orgamazonaws.com Silica (B1680970) gel is a commonly employed stationary phase in column chromatography for the purification of natural products, including sesquiterpene lactones like Matricarin. thegoodscentscompany.comthegoodscentscompany.comctdbase.orgnih.govuni.lumdpi-res.comnih.gov

Various solvent systems are used as the mobile phase, with the composition optimized based on the polarity of the target compound and the complexity of the extract. Examples include the use of cyclohexane-ethyl acetate-methanol systems for silica gel column chromatography thegoodscentscompany.com and hexane/ethyl acetate (7:3) over flash silica gel. nih.gov

Flash chromatography, a faster variant utilizing pressurized gas or a pump to drive the solvent through the column, is frequently used for purifying organic compounds and natural product extracts. mdpi-res.comsci-hub.sechemspider.com Purified extracts containing guaianolides, such as 8-desacetyl-matricarin, from Achillea asiatica have been separated using flash chromatography. sci-hub.selipidmaps.org Low-pressure chromatography has also been applied for the separation of Achillea erba-rotta extract components.

Recrystallization can be employed as a final purification step after column chromatography to obtain highly pure compounds. Matricarin has been recrystallized using toluene, while desacetylmatricarin has been recrystallized in benzene. mdpi.comwikipedia.org

High-Performance Liquid Chromatography (HPLC) for Compound Resolution

High-Performance Liquid Chromatography (HPLC) is a powerful technique used for both analytical and preparative separation of compounds, offering high resolution. wikipedia.orguni.luuni.lubionorte.org.brsci-hub.selipidmaps.orgthegoodscentscompany.com

HPLC analysis has been utilized to quantify the content of various compounds, including matricine and chamazulene (B1668570), in SFE extracts of chamomile. uni.lu For the isolation of guaianolides from Achillea asiatica, HPLC separations have been performed using methanol-water gradients as the mobile phase with LiChrospher 100-RP8 or Zorbax SB-C8 columns as stationary phases. sci-hub.selipidmaps.org

More advanced techniques like Ultra-High-Performance Liquid Chromatography - High-Resolution Mass Spectrometry (UHPLC-HRMS) are employed for the qualitative analysis of nonvolatile compounds, such as Matricarin, in complex extracts like those obtained from SFE of chamomile. wikipedia.orguni.lubionorte.org.br Specific parameters for UHPLC-HRMS analysis of chamomile extracts include the use of a Zorbax Eclipse Plus C18 column (1.8 μm particle size), a flow rate of 0.3 mL/min, and a gradient elution program with 0.1% formic acid in water and acetonitrile. uni.lubionorte.org.br

HPLC has also been effective in the identification and isolation of Matricarin alongside other sesquiterpene lactones like leucodin (B1670276) and desacetylmatricarin, as well as flavonoids, from sources such as Artemisia tridentata. wikipedia.org HPLC separation of compounds from Artemisia tridentata has been achieved using a C18 column with a methanol/water mobile phase. wikipedia.org While TLC might indicate potential separation challenges for Matricarin, HPLC's capabilities allow for high resolution of these compounds. wikipedia.org

Thin-Layer Chromatography (TLC) for Screening and Fractionation

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used for screening crude extracts, monitoring the progress of extractions and purifications, and preliminary fractionation. nih.govmdpi.comwikipedia.orgthegoodscentscompany.comnih.govsci-hub.selipidmaps.orgresearchgate.net

TLC analysis of crude extracts can provide a visual separation of compounds into distinct bands based on their polarity. mdpi.comwikipedia.org Silica gel plates (e.g., silica gel GF254) are commonly used as the stationary phase. thegoodscentscompany.com TLC can also be performed on cellulose (B213188) plates for specific separations, with visualization often done under UV light. thegoodscentscompany.com

TLC is particularly useful for monitoring fractions collected during column chromatography, allowing researchers to pool fractions containing the target compound. thegoodscentscompany.com It has been used to analyze components in extracts from various plants, including chamomile. nih.gov Visualization of spots on TLC plates can be enhanced using staining reagents. Although TLC can provide an initial assessment of separation, it may also indicate potential difficulties in resolving certain compounds, highlighting the need for more advanced techniques like HPLC for complete resolution. wikipedia.org

Strategies for Purity Assessment in Research Isolates

Assessing the purity of matricarin isolates is a critical step in research to ensure the reliability of subsequent studies. Various analytical techniques are employed for this purpose, with chromatography and spectroscopy being the most common. nih.govtaylorfrancis.comalwsci.comijrar.org

Chromatographic methods, particularly HPLC and Gas Chromatography (GC), coupled with sensitive detectors like Mass Spectrometry (MS) or Diode Array Detection (DAD), are gold standards for purity assessment. semanticscholar.orgnih.govalwsci.comchromatographyonline.com HPLC-UV, HPLC-DAD, LC-MS, and GC-MS are powerful tools for separating the target compound from impurities and quantifying their levels. semanticscholar.orgalwsci.comnih.gov The purity of a compound analyzed by chromatography is often assessed by evaluating the peak area or height of the target compound relative to the total area or height of all peaks in the chromatogram. chromatographyonline.com

Spectroscopic methods, such as Ultraviolet-Visible (UV-Vis) spectroscopy, Infrared (IR) spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy, are also valuable for characterizing the isolated compound and verifying its identity and purity. nih.govnih.govtaylorfrancis.comijrar.org UV-Vis spectroscopy can be used for quantitative analysis based on the Beer-Lambert law and to detect impurities with distinct UV absorption profiles. ijrar.org IR spectroscopy provides information about the functional groups present in the molecule, while NMR spectroscopy offers detailed structural elucidation and can reveal the presence of impurities by identifying signals not belonging to the target compound. nih.govtaylorfrancis.comalwsci.com

Thin-Layer Chromatography (TLC) is a simple and cost-effective method often used for preliminary purity checks and to monitor the progress of purification steps. nih.govnih.govtaylorfrancis.com The purity is assessed by observing the presence of a single spot corresponding to the target compound after development with a suitable solvent system and visualization under UV light or with staining reagents.

In research settings, the strategies for purity assessment often involve a combination of these techniques to provide a comprehensive profile of the isolated matricarin. For example, a study isolating guaianolides, including 8-desacetyl-matricarin, from Achillea asiatica used TLC, MS, IR, and HPLC with diode array detection for characterization and purity assessment. nih.gov

Ensuring the accuracy and reliability of purity assessment methods is crucial. Method validation, which involves establishing parameters such as specificity, accuracy, precision, linearity, limit of detection (LOD), and limit of quantification (LOQ), is essential, particularly for methods used in regulated environments or for quantitative impurity testing. alwsci.comich.orgibacon.com Specificity, the ability to unequivocally assess the analyte in the presence of expected components, is a key consideration in purity analysis. alwsci.comich.org

Data from purity assessments can be presented in various formats. For chromatographic analysis, this often includes chromatograms showing the separation of compounds and tables summarizing the peak areas and calculated purity percentages. While interactive tables are not feasible in this format, a representation of typical purity data could be structured as follows:

Analytical MethodSample IDRetention Time (min)Peak AreaPurity (%)
HPLC-UVIsolate A15.2125678998.5
HPLC-UVIsolate B15.398765495.1
GC-MSIsolate C22.1254321099.2

Such tables, in research publications, might be accompanied by detailed chromatograms and validation data for the analytical methods used.

The selection of purity assessment strategies depends on the required level of purity, the nature of potential impurities, and the available analytical instrumentation. For research isolates, achieving high purity (e.g., >95% or >98%) is often a goal to ensure that observed biological effects or structural characterizations are attributable to matricarin itself rather than co-eluting compounds.

Structural Elucidation and Spectroscopic Characterization of Matricarin

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Assignment

NMR spectroscopy, including both ¹H and ¹³C NMR, is a fundamental tool for determining the connectivity and functional groups within an organic molecule. nih.govemerypharma.com By analyzing the chemical shifts, multiplicities, and coupling constants in the ¹H NMR spectrum, the different proton environments in Matricarin can be assigned. researchgate.netpressbooks.pubcognitoedu.org Similarly, the ¹³C NMR spectrum provides information about the carbon skeleton and the types of carbon atoms present, with chemical shifts being indicative of the electronic environment of each carbon. careerendeavour.comsavemyexams.com Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, are often employed to establish correlations between protons and carbons, aiding in the unambiguous assignment of signals and the confirmation of the molecular structure. researchgate.netresearchgate.netresearchgate.net

Research has reported detailed ¹H and ¹³C NMR assignments for Matricarin, often presented in tables that correlate chemical shifts with specific protons and carbons in the molecule. researchgate.net These assignments are crucial for confirming the proposed structure and understanding the molecular conformation in solution. researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern upon ionization. msu.edulamission.edu Electron ionization mass spectrometry (EI-MS) typically produces a molecular ion peak ([M]⁺) corresponding to the molecular weight of the compound. savemyexams.comlibretexts.org The fragmentation pattern, the series of smaller ions produced by the dissociation of the molecular ion, is characteristic of the molecule's structure and can provide valuable clues about the presence of specific functional groups and substructures. wikipedia.orglibretexts.org

Matricarin has a computed molecular weight of 304.34 g/mol and a monoisotopic mass of 304.13107375 Da. nih.govfoodb.cahmdb.caepa.gov Mass spectral data for Matricarin often show a molecular ion peak at m/z 304 or 305 ([M+H]⁺), depending on the ionization method. nih.gov Analysis of the fragmentation pattern reveals characteristic ions resulting from the cleavage of specific bonds within the Matricarin structure. For instance, LC-MS data for Matricarin shows a prominent fragment ion at m/z 245.11842. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the vibrations of its chemical bonds. vscht.czmasterorganicchemistry.comyoutube.com Different functional groups absorb infrared radiation at specific frequencies, resulting in characteristic bands in the IR spectrum. vscht.czutdallas.edu

For sesquiterpene lactones like Matricarin, key functional groups include carbonyl groups (C=O) from the lactone ring and the acetate (B1210297) ester, as well as C-H, C-C, and C-O bonds. The IR spectrum of Matricarin would typically show strong absorption bands corresponding to these functional groups. For example, carbonyl stretching vibrations usually appear in the region of 1630-1830 cm⁻¹. masterorganicchemistry.com The presence of a gamma-lactone ring in Matricarin would contribute to the observed IR absorptions. foodb.ca

X-ray Crystallography for Definitive Three-Dimensional Structure and Absolute Configuration

X-ray crystallography is a powerful technique that can provide a definitive three-dimensional structure of a crystalline compound, including the precise positions of atoms and their bond lengths and angles. ncsu.eduwikipedia.orglibretexts.organton-paar.com For chiral molecules like Matricarin, X-ray crystallography can also determine the absolute configuration, which specifies the spatial arrangement of atoms around chiral centers. mit.eduresearchgate.netnih.govresearchgate.netox.ac.uk

Studies utilizing X-ray crystallography have established the solid-state structure of Matricarin. researchgate.net This technique confirms the connectivity determined by NMR and provides detailed information about the conformation of the molecule, including the puckering of rings and the orientation of substituents. researchgate.net The absolute configuration of Matricarin has been determined by X-ray diffraction analysis, which is crucial for understanding its biological activity and stereochemical relationships with other related compounds. researchgate.netresearchgate.net The crystal structure of Matricarin reveals a sesquiterpene lactone framework with fused seven- and five-membered rings. researchgate.net

Chemical Synthesis and Derivatization of Matricarin

Approaches to the Total Synthesis of the Matricarin Core Structure

The guaianolide skeleton, which forms the core of matricarin, is based on the bicyclo wikipedia.orguni.ludecane framework. lboro.ac.uk The structural complexity and the presence of multiple stereocenters in guaianolides make their total synthesis a challenging endeavor. While specific details on the total synthesis of the matricarin core structure were not extensively detailed in the search results, broader approaches to synthesizing the guaianolide skeleton have been investigated.

One strategy for synthesizing guaianolide skeletons has involved the use of the abundant sesquiterpene lactone (-)-α-santonin as a chiral pool starting material. nih.gov This approach often utilizes classic dienone photochemical rearrangements to construct the desired ring system. nih.gov Another approach explored towards the synthesis of the guaiane-6,12-olide skeleton involves intramolecular hetero Diels-Alder (IMHDA) reactions and intramolecular carbonyl ene reactions. lboro.ac.uk

Design and Synthesis of Matricarin Derivatives and Analogs

The synthesis of matricarin derivatives and analogs is often pursued to explore structure-activity relationships and potentially enhance biological properties. mdpi.comnih.gov Modifications to the matricarin scaffold can target specific positions to alter its chemical reactivity and interactions.

Chemical modifications of sesquiterpene lactone scaffolds, including those with a guaianolide structure like matricarin, can be performed at various positions. While the search results did not provide specific examples of modifications directly at the C-14 position of matricarin itself, the C-14 position is noted as a site that can undergo oxidation in some guaianolides. nih.gov General approaches to scaffold modifications in natural products often involve altering peripheral substituents while keeping the core structure intact. nih.gov

Desacetylmatricarin (also known as Austricin) is a sesquiterpene lactone found alongside matricarin in various plants. mdpi.commdpi.comnih.gov The synthesis of desacetylmatricarin derivatives has been reported. Desacetylmatricarin can be used as a starting material for chemical modifications. For instance, derivatives have been synthesized by reacting desacetylmatricarin with various acyl chlorides, such as hexanoyl chloride, propionyl chloride, methanesulfonyl chloride, 1-naphthoyl chloride, hydrocinnamoyl chloride, decanoyl chloride, 2-furoyl chloride, thionyl chloride, and benzoyl chloride, in the presence of pyridine. mdpi.com These reactions, as illustrated in Scheme 1 of one study, generally yield the acylated desacetylmatricarin derivatives. mdpi.com The structures of the synthesized derivatives can be confirmed using techniques like NMR spectroscopy. mdpi.com

Here is a conceptual representation of the synthesis of desacetylmatricarin derivatives based on the described procedure:

Starting MaterialReagent (Acyl Chloride)ConditionsProduct Type
DesacetylmatricarinHexanoyl chloridePyridine, N₂ atmHexanoyl desacetylmatricarin
DesacetylmatricarinPropionyl chloridePyridine, N₂ atmPropionyl desacetylmatricarin
DesacetylmatricarinMethanesulfonyl chloridePyridine, N₂ atmMethanesulfonyl desacetylmatricarin
Desacetylmatricarin1-Naphthoyl chloridePyridine, N₂ atm1-Naphthoyl desacetylmatricarin
DesacetylmatricarinHydrocinnamoyl chloridePyridine, N₂ atmHydrocinnamoyl desacetylmatricarin
DesacetylmatricarinDecanoyl chloridePyridine, N₂ atmDecanoyl desacetylmatricarin
Desacetylmatricarin2-Furoyl chloridePyridine, N₂ atm2-Furoyl desacetylmatricarin
DesacetylmatricarinThionyl chloridePyridine, N₂ atmThionyl desacetylmatricarin
DesacetylmatricarinBenzoyl chloridePyridine, N₂ atmBenzoyl desacetylmatricarin

Note: This table represents the general reaction scheme described in the source and does not include specific yields or detailed reaction conditions for each derivative unless explicitly stated.

Matricarin, as a representative guaianolide sesquiterpene lactone, can serve as a template for the development of novel analogs. The synthesis of semi-synthetic analogs of sesquiterpene lactones is a common strategy to understand how structural changes influence biological activity and cytotoxicity. nih.gov This involves modifying the parent compound to create new molecules with potentially altered or improved properties. While the search results did not provide specific examples of novel sesquiterpene lactone analogs developed directly using matricarin as the sole template, the broader field of sesquiterpene lactone synthesis involves creating analogs with various carbon skeletons (e.g., guaianolide, germacranolide, eudesmanolide) to evaluate their activities. nih.gov The presence of the α-methylene-γ-lactone group in matricarin and other sesquiterpene lactones is considered important for their biological activity and provides a site for chemical modification. mdpi.commdpi.comresearchgate.net

Structure Activity Relationship Sar Studies of Matricarin and Its Analogs

Conceptual Framework of Structure-Activity Relationships in Natural Products

The conceptual framework of SAR in natural products, such as Matricarin, is based on the principle that the biological activity is a direct consequence of the interaction between the natural product molecule and a biological target, such as a protein or enzyme. dergipark.org.trdovepress.com These interactions are governed by the molecule's three-dimensional structure, including its shape, size, electronic properties, and the spatial arrangement of its functional groups. dergipark.org.trdovepress.com For natural products, which often possess complex and rigid scaffolds like the guaianolide core of Matricarin, SAR studies help to decipher which parts of the molecule are essential for binding to the target and eliciting a biological response. lboro.ac.uk Understanding this relationship allows for the identification of active scaffolds and the design of analogs with improved potency, selectivity, or pharmacokinetic properties.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis

Quantitative Structure-Activity Relationship (QSAR) modeling takes SAR analysis a step further by developing mathematical models that correlate structural descriptors of compounds with their biological activity values. nih.govfrontiersin.org These models can then be used to predict the activity of new, untested compounds. nih.gov For Matricarin and its analogs, QSAR studies would involve calculating various molecular descriptors (e.g., electronic, steric, hydrophobic parameters) for a series of compounds with known biological activity. frontiersin.orgyoutube.com Statistical methods are then employed to build a model that describes the relationship between these descriptors and the activity. frontiersin.org Such models can help prioritize which Matricarin analogs are most likely to be active, guiding the synthesis of new compounds and reducing the need for extensive experimental screening. nih.gov While the provided search results discuss QSAR in general and in the context of other compound classes, the principles are applicable to Matricarin if sufficient activity data for a series of analogs were available.

Computational Approaches in SAR Analysis (e.g., Molecular Docking, Molecular Dynamics Simulations)

Computational approaches play a significant role in modern SAR analysis of natural products like Matricarin. Molecular docking is a technique used to predict the preferred orientation (binding pose) of a molecule within the active site of a biological target and to estimate the binding affinity. nih.govresearchgate.netuneb.br By docking Matricarin and its analogs to a known or predicted target protein, researchers can gain insights into the key interactions (e.g., hydrogen bonds, hydrophobic contacts) that drive binding and contribute to activity. researchgate.netscielo.sa.cr Molecular dynamics (MD) simulations extend docking studies by simulating the time-dependent behavior of the molecule-target complex, providing information about the stability of the complex and the flexibility of both the ligand and the protein. researchgate.netnih.govrsc.org These simulations can reveal how structural variations in Matricarin analogs might affect their dynamic interactions with the target, offering a more refined understanding of the SAR. mdpi.comnih.gov While direct studies on Matricarin using these techniques were not extensively detailed in the search results, these methods are widely applied to sesquiterpene lactones and other natural products to elucidate their mechanisms of action and guide the design of improved analogs. mdpi.comresearchgate.netresearchgate.net

Impact of Substituent and Stereochemical Variations on Bioactivity

Variations in substituents and stereochemistry on the Matricarin scaffold can have a profound impact on its bioactivity. dergipark.org.trmdpi.com The addition, removal, or modification of functional groups at different positions can alter the molecule's electronic and steric properties, affecting its ability to interact with the biological target. mdpi.comnih.gov For example, changes to the α-methylene-γ-lactone moiety or modifications on the guaianolide rings can influence reactivity and binding. lboro.ac.uk Stereochemical variations, such as the orientation of substituents in space, are also critical, as biological targets are often chiral and exhibit high selectivity for specific stereoisomers. uneb.br Even subtle differences in stereochemistry can lead to significant changes in binding affinity, efficacy, and selectivity. uneb.br SAR studies involving the synthesis and testing of diastereomers and enantiomers of Matricarin analogs are essential for understanding the stereochemical requirements for activity and for developing more potent and specific compounds. mdpi.com The provided search results highlight the importance of considering structural variations in SAR studies for other compound classes, underscoring the general applicability of this principle to Matricarin and its derivatives. mdpi.comnih.gov

Preclinical Biological Activity Investigations of Matricarin

In Vitro Studies on Isolated Cellular Systems

In vitro studies, conducted in controlled laboratory environments using cells, tissues, or other biological components, are valuable for understanding the cellular and molecular mechanisms of a compound's action. zeclinics.com

Antioxidant Properties in Cellular Models

Antioxidant compounds can protect cells from damage caused by reactive oxygen species (ROS) and reactive nitrogen species (RNS). mdpi.commdpi.com Cellular antioxidant activity (CAA) assays are used to evaluate the ability of compounds to reduce intracellular oxidative stress. mdpi.comuchile.cl These assays often utilize fluorescent probes like DCFH-DA to monitor the levels of intracellular ROS. mdpi.commdpi.comuchile.cl Some studies on Matricaria recutita extracts, which contain matricarin, have shown antioxidant activity in DPPH radical scavenging assays. researchgate.net While these studies suggest potential antioxidant properties of compounds found in Matricaria species, direct data on matricarin's antioxidant effects in isolated cellular models from the provided search results is limited.

Cell Growth Modulation and Antiproliferative Effects in Specific Cancer Cell Lines

The antiproliferative effects of compounds involve their ability to inhibit the growth or proliferation of cancer cells. In vitro studies using various cancer cell lines are commonly used to assess this activity. mdpi.comsci-hub.se Some studies have explored the effects of Matricaria chamomilla extracts on cancer cell lines, including breast cancer cells (MDA-MB-468 and MCF-7) and blood cancer cells (K562). phcogres.comdntb.gov.ua These studies suggest that compounds within these extracts can exhibit antiproliferative and cytotoxic effects on cancer cells. phcogres.com However, specific data on matricarin's antiproliferative effects on named cancer cell lines with detailed research findings or data tables were not prominently featured in the provided search results. One result mentions matricarin's presence in Gundelia tournefortii extracts which showed anticancer activity, but the specific contribution of matricarin is not quantified with detailed data spandidos-publications.com.

Antimicrobial Mechanisms against Bacterial Strains

The antimicrobial activity of compounds against bacterial strains is often evaluated using in vitro methods such as zone of inhibition, minimum inhibitory concentration (MIC), and minimum bactericidal concentration (MBC) assays. nih.gov Extracts from Matricaria species have demonstrated antibacterial activity against various Gram-positive and Gram-negative bacteria, including clinical isolates. nih.govjournalmrji.comdovepress.commodares.ac.ir For instance, Matricaria aurea extract showed potent inhibitory effects against pathogenic periodontal bacteria with significant inhibitory zones, MIC, and MBC values. nih.gov Matricaria chamomilla extracts have also shown antibacterial activity against Enterococcus faecalis and drug-resistant strains like MRSA and MDR Pseudomonas aeruginosa. dovepress.commodares.ac.ir While these studies highlight the antimicrobial potential of Matricaria extracts, specific data on the antimicrobial mechanisms and activity of isolated matricarin against bacterial strains were not detailed in the provided search results.

An example of antibacterial activity data from Matricaria aurea extract:

Bacterial StrainZone of Inhibition (mm)MIC (mg/ml)MBC (mg/ml)
Treponema denticol13–230.39–1.561.56–6.25
Tannerella forsythia13–230.39–1.561.56–6.25
Aggregatibacter actinomycetemcomitans13–230.39–1.561.56–6.25
Porphyromonas gingivalis13–230.39–1.561.56–6.25

Antifungal Activity against Fungal Species

Antifungal activity is assessed by evaluating a compound's ability to inhibit the growth of fungal species. Some studies have investigated the antifungal properties of natural compounds. While the search results mention antifungal activity of other compounds like matrine (B1676216) and oxymatrine (B1678083) against forest pathogenic fungi and marine-derived compounds against Candida albicans and Cryptococcus neoformans researchgate.netmdpi.com, direct and detailed information specifically on matricarin's antifungal activity against named fungal species was not found in the provided snippets. One result mentions matricarin being tested against 2 fungi species, but without specific data or findings scispace.com. Another mentions Matricaria recutita essential oil exhibiting notable antibacterial activity against Staphylococcus aureus and Candida albicans researchgate.net, but this refers to the essential oil, not isolated matricarin.

In Vivo Preclinical Model Systems Research

Mechanistic Studies in Animal Models (e.g., anti-inflammatory models, specific disease models focusing on pathway elucidation)

Animal models are crucial in preclinical research to understand disease mechanisms and evaluate potential therapeutic interventions. frontiersin.orgmdpi.com While animal models have limitations in perfectly predicting human responses due to interspecies differences, they remain valuable for exploring biological pathways and guiding research. frontiersin.orgfrontiersin.org Various animal models are employed to study inflammation and screen for anti-inflammatory agents. ijpras.comnih.govijpsr.comasianjpr.com These models often involve inducing inflammation using phlogistic agents like carrageenan, brewer's yeast, or cotton pellets and measuring the reduction in inflammatory markers such as edema or erythema. ijpras.comijpsr.comasianjpr.com

Studies on Matricaria chamomilla extracts, which contain Matricarin, have demonstrated anti-inflammatory activity in animal models. For instance, the carrageenan-induced paw edema model in mice is a common method to evaluate anti-inflammatory effects. researchgate.net Research using this model has shown that extracts of Matricaria chamomilla can significantly inhibit edema formation. researchgate.net While the specific mechanistic studies focusing solely on isolated Matricarin in these animal models are not extensively detailed in the provided results, the anti-inflammatory effects observed with Matricarin-containing extracts suggest its contribution to these activities. The anti-inflammatory mechanisms of plant-derived compounds can involve the regulation of pro-inflammatory substance gene expression and action on key regulatory molecules like cyclooxygenase (COX), inducible nitric oxide synthase (iNOS), and cytokines. nih.gov

Animal models are also used to study specific diseases and elucidate the pathways involved. frontiersin.orgnih.gov For example, hyperlipidemia models induced by an atherogenic diet in rats have been used to study the effects of sesquiterpene lactones, including Matricarin, on lipid metabolism. oamjms.eu These studies can involve analyzing the expression of genes for key enzymes of lipid metabolism in the liver to understand the underlying mechanisms. oamjms.eu Virtual screening methods, such as molecular docking, can complement these in vivo studies by predicting the interaction of compounds like Matricarin with specific enzyme systems, such as cholesterol 7α-hydroxylase (CYP7A1), proposing potential mechanisms of action. oamjms.eu

Investigation of Matricarin's Influence on Systemic Biological Processes in Living Organisms

Investigating the influence of compounds on systemic biological processes in living organisms is a key aspect of preclinical research. This involves assessing how a compound affects various physiological systems beyond localized effects. While direct studies focusing solely on systemic effects of isolated Matricarin are limited in the provided information, studies on Matricaria chamomilla extracts offer insights into the potential systemic influence of its components, including Matricarin.

For example, studies in mice have investigated the effects of Matricaria chamomilla extracts on experimentally induced skin infections caused by microorganisms like Staphylococcus aureus, Pseudomonas aeruginosa, and Candida albicans. nahrainuniv.edu.iq These studies assess the ability of the extracts to treat these infections in a living system, indicating an influence on the host's response to infection, which involves systemic as well as local processes. nahrainuniv.edu.iq The observed effectiveness of the extracts suggests that components, potentially including Matricarin, can exert biological activity within the living organism to combat infection. nahrainuniv.edu.iq

Furthermore, research exploring the antidiarrhoeal, antisecretory, and antispasmodic activities of Matricaria chamomilla in in vivo assays using mice and isolated rabbit jejunum preparations demonstrates the plant's influence on the gastrointestinal system. springermedizin.denih.gov These activities are mediated, at least in part, through mechanisms involving K+-channels activation. springermedizin.denih.gov While these studies examine the effects of the whole extract, they highlight the potential for components like Matricarin to influence systemic processes related to gut motility and secretion.

Studies investigating the effects of sesquiterpene lactones, including Matricarin, on lipid metabolism in hyperlipidemia models in rats also fall under the investigation of systemic biological processes. oamjms.eu By examining the impact on gene expression of enzymes involved in lipid metabolism in the liver, researchers can understand how these compounds influence a crucial systemic metabolic pathway. oamjms.eu

Molecular and Cellular Mechanisms of Action of Matricarin

Identification of Specific Molecular Targets

Research into the molecular targets of matricarin and related sesquiterpene lactones has revealed interactions with several key proteins involved in various cellular processes. Deacetylmatricarin, a compound structurally related to matricarin, has been shown to interact with HSP90 proteins. nih.gov HSP90 proteins are heat shock proteins that play a crucial role in the folding and quality control of other proteins. nih.gov This interaction suggests a potential mechanism by which deacetylmatricarin may influence protein function and cellular homeostasis.

Molecular docking studies have also been employed to predict the binding affinity of matricarin to specific enzyme targets. In one study investigating the hypolipidemic activity of sesquiterpene γ-lactones, including matricarin, virtual screening through molecular docking revealed relatively high values of "ligand-receptor" interaction with the enzyme cholesterol 7α-hydroxylase (CYP7A1). CYP7A1 is a key enzyme involved in the metabolism of cholesterol. This finding suggests that matricarin may exert some of its biological effects, such as potential lipid-lowering activity, through interaction with CYP7A1.

Sesquiterpene lactones, as a class of phytochemicals that includes matricarin, are known to disrupt cancer cell growth through various mechanisms. While specific direct molecular targets for matricarin itself are still being actively investigated, studies on related compounds and the broader class provide insights into potential interaction partners.

A summary of identified and predicted molecular targets is presented in the table below:

TargetType of Interaction/EvidenceRelated Compound (if applicable)Source
HSP90 proteinsInteractionDeacetylmatricarin nih.gov
Cholesterol 7α-hydroxylase (CYP7A1)Predicted interaction (Molecular Docking)Matricarin

Elucidation of Intracellular Signaling Pathway Modulation

Investigations into the cellular mechanisms of matricarin and related compounds have highlighted their ability to modulate various intracellular signaling pathways critical for processes such as inflammation and cell proliferation.

Deacetylmatricarin has been observed to regulate the activation of the phosphatidylinositol 3-kinase/protein kinase B (PI3K/Akt) signaling pathway. nih.gov The PI3K/Akt pathway is a crucial intracellular signaling cascade involved in numerous cellular functions, including cell growth, survival, and metabolism. nih.gov Modulation of this pathway by deacetylmatricarin suggests a potential mechanism for its observed biological activities, such as anti-hepatocellular carcinoma activity where this pathway is associated with tumor recurrence and drug resistance. nih.gov Furthermore, studies on desacetylmatricarin derivatives have indicated inhibition of cellular transformation and skin carcinogenesis through effects on the AKT signaling pathway.

Research on German chamomile volatile oil, which contains matricarin, has utilized network pharmacology to explore its mechanism of action in treating conditions like eczema. This research indicated that the volatile oil regulates T-cell lymphatic subpopulations, leading to the inhibition of the Th17 cell differentiation signaling pathway. Th17 cells are a subset of T helper cells that play a significant role in inflammatory responses, particularly in autoimmune and inflammatory diseases. Inhibition of Th17 differentiation by chamomile constituents, including potentially matricarin, results in a reduction of interleukin 17 (IL-17) and subsequent inhibition of the nuclear factor kappa beta (NF-κB) and MAPK pathways. The NF-κB and MAPK pathways are central signaling cascades involved in the regulation of inflammatory mediators and immune responses.

Collectively, these findings suggest that matricarin and its derivatives can influence key signaling nodes, including the PI3K/Akt, Th17 differentiation, NF-κB, and MAPK pathways, contributing to their observed biological effects.

Effects on Gene Expression Profiles and Protein Regulation

The molecular actions of matricarin extend to influencing gene expression profiles and protein regulation within cells. The interaction of deacetylmatricarin with HSP90 proteins, as mentioned earlier, implies effects on protein folding and quality, which can indirectly impact the levels and activity of various cellular proteins. nih.gov

Studies investigating the hypolipidemic activity of sesquiterpene lactones, including matricarin, have examined their effects on the expression of genes encoding key enzymes involved in lipid metabolism in the liver. These in vivo studies in hyperlipidemic rats demonstrated that sesquiterpene lactones can influence the gene expression of enzymes like cholesterol 7α-hydroxylase (CYP7A1). This modulation of gene expression contributes to the proposed mechanisms of their lipid-lowering effects.

Research focusing on the biosynthesis of secondary metabolites in plants like Matricaria chamomilla, a source of matricarin, has identified various genes and enzymes involved in the synthesis of terpenoids and sesquiterpenoids. While these studies primarily focus on the plant's metabolic pathways, they highlight the complex genetic and enzymatic machinery underlying the production of compounds like matricarin. Enzymes such as Acetyl-CoA C acetyltransferase (AACT), 3-hydroxy-3 methyl glutaryl coenzyme A reductase (HMGR), mevalonate (B85504) kinase (MK), phosphomevalonate kinase (PMK), isopentenyl diphosphate-isomer isomerase (IPPI), Farnesyl pyrophosphate synthase (FPS), βFS, GDS, GAS, Squalene (B77637) synthase (SQS), Cytochrome P450 (CYP450), and Cytochrome P450 reductase (CPR) are involved in these biosynthetic routes.

Furthermore, studies on other chamomile constituents, such as myricetin, have explored their impact on proteomic expression profiles related to the sensitivity of tumor cell lines, indicating that natural compounds can induce changes in protein landscapes within cells. Emerging research using omics approaches in Taraxacum species containing matricarin-type guaianolides is investigating miRNA-mRNA regulatory networks involving protein kinases, suggesting a layer of post-transcriptional regulation influenced by these compounds.

Mechanistic Insights Derived from Omics-Based Methodologies

Omics-based methodologies, such as network pharmacology and molecular docking, have provided valuable insights into the complex mechanisms of action of matricarin and natural products containing it.

Network pharmacology has been applied to study the therapeutic effects of German chamomile volatile oil, allowing for the identification of key active ingredients and their potential targets and pathways in treating conditions like eczema. This approach integrates data from various sources to construct networks of drug-target-disease interactions, providing a holistic view of how multi-component natural products exert their effects. Through network pharmacology, the regulation of the Th17 cell differentiation signaling pathway and the inhibition of NF-κB and MAPK pathways were identified as key mechanisms of chamomile volatile oil. Network pharmacology has also been mentioned as a tool for verifying the traditional efficacy and modern pharmacological actions of compounds, including matricarin and desacetylmatricarin.

Molecular docking studies, as discussed in Section 8.1, offer computational predictions of the binding interactions between matricarin and potential protein targets like CYP7A1, providing structural insights into their molecular recognition. These in silico methods help prioritize potential targets for further experimental validation.

The broader application of omics-based methodologies, including advanced analytical tools and network analysis, is increasingly being utilized in the study of bioactive compounds to unveil their mechanisms of action in health and disease. These approaches, such as transcriptomics, proteomics, and metabolomics, can provide comprehensive data on the molecular changes induced by matricarin, offering a deeper understanding of its cellular effects and identifying potential biomarkers and pathways involved in its biological activities.

Omics MethodologyApplication in Matricarin ResearchKey FindingsSource
Network PharmacologyExploring mechanisms of German chamomile volatile oil (containing matricarin) in eczema treatment.Regulation of Th17 differentiation, inhibition of NF-κB and MAPK pathways.
Molecular DockingPredicting interaction with targets like CYP7A1.Identification of potential binding affinities and structural insights.
Omics (General)Unveiling mechanisms of bioactive compounds.Potential for comprehensive analysis of molecular changes induced by matricarin (e.g., gene/protein expression).

Advanced Research Methodologies and Future Perspectives for Matricarin Research

Integration of Cheminformatics and Bioinformatics in Target Identification and Drug Discovery

The convergence of cheminformatics and bioinformatics plays a pivotal role in modern drug discovery, offering powerful tools for identifying potential drug targets and designing novel therapeutic agents. Cheminformatics utilizes computational techniques to handle, analyze, and apply chemical information, while bioinformatics focuses on biological data. mdpi.com In the context of Matricarin research, this integration can accelerate the identification of its biological targets by analyzing large datasets of chemical structures and biological pathways. mdpi.comlongdom.org

Cheminformatics tools can be employed to analyze the structural properties of Matricarin and compare it to vast databases of known bioactive molecules, potentially revealing structural similarities to compounds with known targets. mdpi.comu-strasbg.fr Techniques such as molecular fingerprinting, similarity searching, and quantitative structure-activity relationship (QSAR) modeling can help predict potential interactions and biological activities based on Matricarin's chemical structure. mdpi.comu-strasbg.fr

Concurrently, bioinformatics approaches can analyze genomic, proteomic, and other biological data to identify proteins or pathways that are implicated in diseases relevant to Matricarin's observed activities. mdpi.comlongdom.org By integrating data from both fields, researchers can prioritize potential protein targets that are not only biologically relevant but also likely to interact favorably with Matricarin or its derivatives based on structural predictions. mdpi.comfrontiersin.org This integrated approach can streamline the initial stages of drug discovery, leading to more efficient identification and validation of Matricarin's molecular targets. frontiersin.org

Application of Advanced In Vitro Models (e.g., 3D cell cultures, organoids for complex biological interactions)

Traditional two-dimensional (2D) cell cultures often fail to fully replicate the complex physiological environment and cellular interactions found in living tissues. Advanced in vitro models, such as 3D cell cultures and organoids, offer more physiologically relevant systems for studying the biological effects of compounds like Matricarin. frontiersin.orgnih.govsigmaaldrich.com

3D cell cultures, including spheroids, provide a more accurate representation of tissue structure and cell-cell interactions compared to 2D monolayers. frontiersin.orgnih.govnih.gov These models can be used to assess Matricarin's penetration into tissues and its effects on cellular behavior within a more complex microenvironment. frontiersin.org

Organoids, which are self-assembling 3D cultures derived from stem cells or primary tissues, mimic the architecture and function of native organs with even greater fidelity. frontiersin.orgsigmaaldrich.comnih.gov They retain the genetic and phenotypic heterogeneity of the original tissue, making them valuable tools for studying disease mechanisms and evaluating drug responses in a more personalized context. frontiersin.orgnih.gov Applying organoid technology to Matricarin research can provide deeper insights into its effects on specific organs or tissues, such as its potential impact on inflammatory processes or its activity against particular cell types within a complex tissue structure. frontiersin.org Furthermore, organoid-on-a-chip technology, which integrates organoids with microfluidic devices, can simulate the dynamic environment of human tissues, offering a more physiologically relevant system for testing. frontiersin.orgbiocompare.com

These advanced in vitro models can bridge the gap between traditional cell cultures and in vivo studies, providing more predictive data on Matricarin's efficacy and potential mechanisms of action in a system that more closely resembles the human body. nih.gov

Development of Novel Analytical Techniques for Comprehensive Matricarin Metabolomics

Metabolomics, the comprehensive study of metabolites within a biological system, is essential for understanding the metabolic fate of Matricarin and its impact on cellular metabolism. numberanalytics.comrsc.org Advanced analytical techniques are continuously being developed to enable more sensitive, accurate, and comprehensive metabolomic profiling. rsc.orgsysrevpharm.org

Current metabolomics approaches heavily rely on techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. numberanalytics.comrsc.orgnih.gov Coupling these techniques with advanced separation methods like gas chromatography (GC), liquid chromatography (LC), and ultra-high-performance liquid chromatography (UHPLC) allows for the separation and identification of a wide range of metabolites, including Matricarin and its potential transformation products. rsc.orgsysrevpharm.orgnih.gov

Future research will benefit from the development of novel hyphenated techniques and improved data processing algorithms to enhance the coverage and depth of metabolomic analysis. rsc.org This includes advancements in high-resolution MS, ion mobility MS, and multidimensional NMR, which can provide more detailed structural information and enable the detection of low-abundance metabolites. numberanalytics.comrsc.orgnih.gov The application of these advanced techniques to Matricarin research will facilitate a comprehensive understanding of its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its effects on endogenous metabolic pathways. researchgate.net Such detailed metabolomic data is crucial for elucidating Matricarin's mechanisms of action and identifying potential biomarkers of its activity.

Exploration of Structure-Based Drug Design for Matricarin-Derived Therapeutics

Structure-based drug design (SBDD) is a powerful approach that utilizes the three-dimensional (3D) structure of biological targets to design and optimize potential drug molecules. wikipedia.orgdrugdiscoverynews.comdomainex.co.uk By understanding the precise interactions between a ligand and its target at the molecular level, researchers can design compounds with improved binding affinity, selectivity, and pharmacological properties. drugdiscoverynews.comdomainex.co.uk

For Matricarin, SBDD can be employed to design novel derivatives with enhanced therapeutic potential. If the 3D structure of a Matricarin target protein is known or can be determined using techniques like X-ray crystallography, cryo-electron microscopy (cryo-EM), or NMR spectroscopy, computational methods can be used to predict how Matricarin binds to the target site. drugdiscoverynews.comnih.govresearchgate.net

Q & A

Basic Research Questions

Q. What are the recommended methods for isolating Matricarin from plant sources, and how can purity be validated?

  • Methodological Answer : Isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques such as preparative HPLC or column chromatography. Validation requires spectroscopic analysis (e.g., NMR and LC-MS) to confirm structural identity and HPLC-PDA for purity assessment. Reference protocols from Phytochemical Analysis or Journal of Natural Products should be followed to ensure reproducibility .

Q. How can researchers verify the stability of Matricarin under varying experimental conditions?

  • Methodological Answer : Stability studies should include controlled stress testing (e.g., exposure to heat, light, or pH extremes) followed by quantification via UPLC-MS. Kinetic modeling (e.g., Arrhenius plots) can predict degradation pathways. Documentation must align with guidelines in Analytical Chemistry for material characterization .

Advanced Research Questions

Q. What experimental designs are optimal for studying Matricarin’s pharmacokinetics in vivo, and how can interspecies variability be addressed?

  • Methodological Answer : Use a crossover design with LC-MS/MS quantification in plasma/tissue samples. To mitigate interspecies differences, employ physiologically based pharmacokinetic (PBPK) modeling and validate findings against human-relevant in vitro models (e.g., liver microsomes). Ensure protocols adhere to Journal of Pharmacokinetics and Pharmacodynamics standards .

Q. How should researchers resolve contradictions in reported bioactivity data for Matricarin across studies?

  • Methodological Answer : Conduct a systematic review using PRISMA guidelines to assess variables like compound purity, assay protocols, and cell line specificity. Replicate key experiments under standardized conditions (e.g., ISO-certified assays) and perform meta-analysis to identify confounding factors. Cross-reference with Cochrane Reviews methodologies for bias reduction .

Q. What strategies are effective for elucidating Matricarin’s mechanism of action in complex biological systems?

  • Methodological Answer : Combine omics approaches (transcriptomics/proteomics) with pathway enrichment analysis. Use CRISPR-Cas9 gene editing to validate target interactions and molecular docking to predict binding affinities. Ensure reproducibility by depositing raw data in public repositories (e.g., Gene Expression Omnibus) as per Nature Protocols .

Methodological & Analytical Challenges

Q. How can researchers ensure reproducibility in Matricarin synthesis when scaling up from lab to pilot plant?

  • Methodological Answer : Implement Quality by Design (QbD) principles, including Design of Experiments (DoE) to optimize reaction parameters (e.g., temperature, catalyst load). Validate critical quality attributes (CQAs) using PAT (Process Analytical Technology) tools. Reference FDA guidelines for pharmaceutical development .

Q. What statistical approaches are suitable for analyzing dose-response relationships in Matricarin toxicity studies?

  • Methodological Answer : Use nonlinear regression models (e.g., Hill equation) to calculate EC50/LC50 values. Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) for group comparisons. Follow Clinical Chemistry recommendations for reporting confidence intervals and effect sizes .

Data Interpretation & Reporting

Q. How should researchers handle conflicting spectroscopic data when characterizing novel Matricarin derivatives?

  • Methodological Answer : Perform multi-technique validation (e.g., 2D NMR, HR-MS, X-ray crystallography) and compare with computational predictions (DFT calculations). Publish raw spectra in supplementary materials to enable peer validation, as required by Beilstein Journal of Organic Chemistry .

Q. What frameworks are recommended for integrating Matricarin research into broader phytochemical databases?

  • Methodological Answer : Use FAIR data principles (Findable, Accessible, Interoperable, Reusable) with standardized metadata (e.g., SMILES notation, IUPAC nomenclature). Contribute to platforms like PubChem or ChEMBL, ensuring compliance with Scientific Data submission guidelines .

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